

A Comprehensive Technical Guide to the Spectroscopic Data of (R,R)-Ethambutol

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Compound of Interest

Compound Name: (R,R)-Ethambutol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the anti-tuberculosis agent **(R,R)-Ethambutol**. The information presented herein has been compiled to assist researchers and professionals in drug development and quality control in the identification and characterization of this compound. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R,R)-Ethambutol**.

Table 1: ¹H NMR Spectroscopic Data for (S,S)-Ethambutol*

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.66-3.74	m	1H, -CH ₂ OH	
3.56-3.64	m	1H, -CH ₂ OH	
3.18-3.28	m	1H, -CH-	
1.40-1.60	m	2H, -CH ₂ -CH ₃	
1.00	t	7.5	3H, -CH ₃

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-enantiomer in an achiral solvent is expected to be identical. Predicted ¹H NMR data is also available in various solvents like D₂O and CDCl₃[2][3].

Table 2: ¹³C NMR Spectroscopic Data for (S,S)-Ethambutol*

Chemical Shift (δ) ppm	Assignment
66.0	-CH ₂ OH
65.2	-CH-
26.0	-CH ₂ -CH ₃
23.4	-CH ₂ - (ethylenediamine bridge)
18.1	
10.5	-CH ₃
-5.6	

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-enantiomer in an achiral solvent is expected to be identical.

Table 3: Infrared (IR) Spectroscopy Data for Ethambutol

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching
~3320	N-H stretching
3000-2840	C-H stretching
~1559	N-H bending
~1400	C-H ₃ bending

Table 4: Mass Spectrometry (MS) Data for Ethambutol

Technique	Precursor Ion (m/z)	Major Fragment Ions (m/z)
ESI-MS/MS	205.230 [M+H] ⁺	116.090
ESI-MS/MS	205.1911 [M+H] ⁺	116.1044, 55.0534

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Sample Preparation: Dissolve approximately 10-20 mg of **(R,R)-Ethambutol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Tune and shim the probe for the specific solvent.
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
 - Process the data similarly to the ¹H NMR spectrum.
 - Reference the spectrum to the solvent peak.

2.2 Infrared (IR) Spectroscopy

- Instrumentation: A Perkin-Elmer Fourier Transform Infrared (FT-IR) spectrometer or equivalent, equipped with a KBr press.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **(R,R)-Ethambutol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet-forming die.
 - Press the powder under high pressure (several tons) to form a transparent or translucent pellet.
- Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

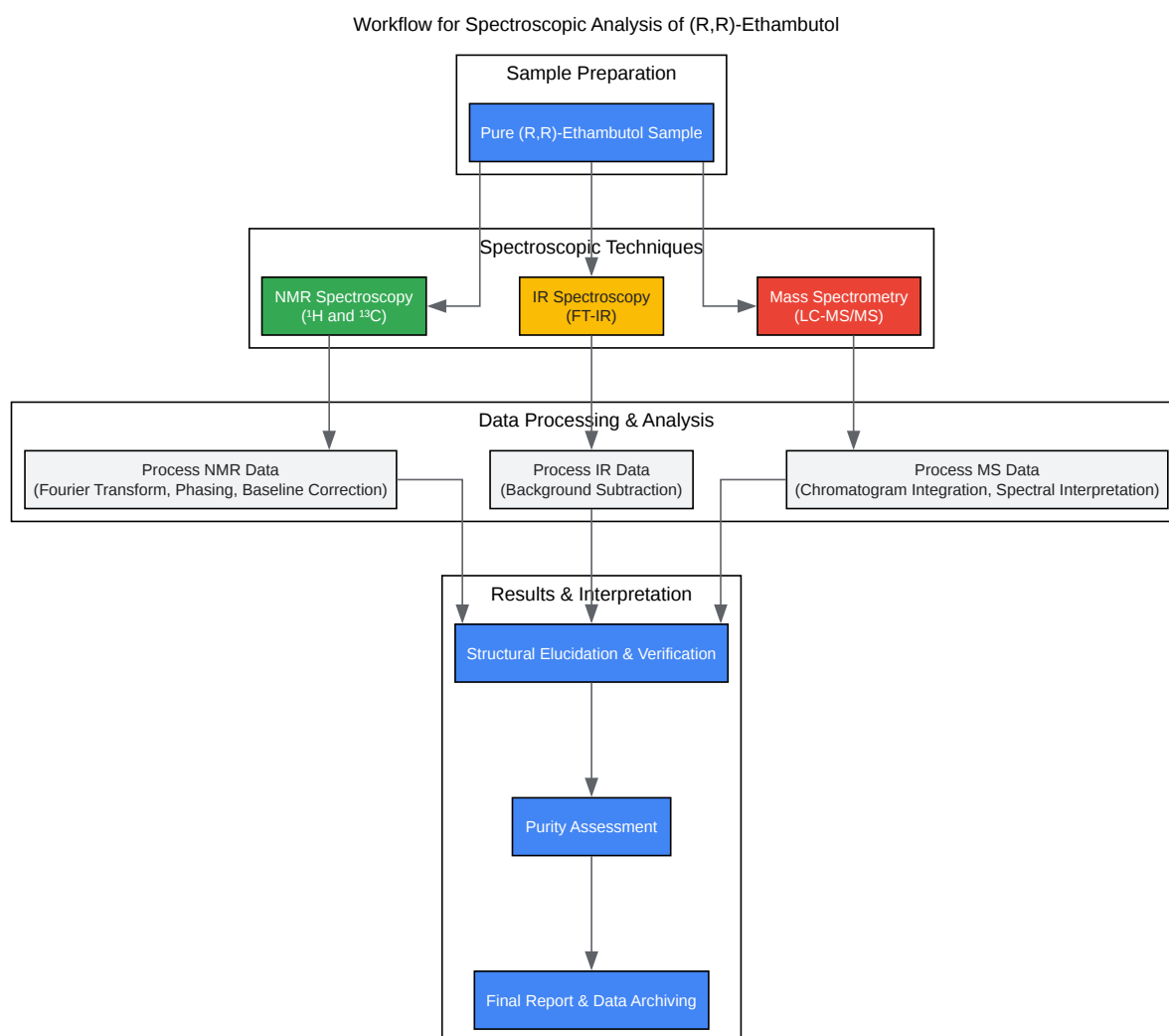
2.3 Mass Spectrometry (MS)

- Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a TSQ Quantum Discovery Max or an AB Sciex Triple Quad 5500.
- Sample Preparation:
 - Prepare a stock solution of **(R,R)-Ethambutol** in a suitable solvent (e.g., methanol, water).
 - For analysis of biological samples, a protein precipitation extraction is typically performed. Mix the plasma sample with a protein precipitating agent like methanol or acetonitrile, vortex, and centrifuge. The supernatant is then used for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 μm). The mobile phase often consists of a gradient of an aqueous solution with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
 - Mass Spectrometric Detection:
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for quantitative analysis or full scan mode for qualitative analysis.
 - The precursor ion for Ethambutol ($[\text{M}+\text{H}]^+$) is m/z 205.2.
 - The major product ion for fragmentation is m/z 116.1.

- Optimize instrumental parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R,R)-Ethambutol**.



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Caption: Workflow for the spectroscopic analysis of **(R,R)-Ethambutol**.

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